3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
3-((5-(Isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a benzothiazolinone core fused with a 1,2,4-triazole ring. The structure includes an isopropylthio group at position 5 of the triazole ring and a phenyl group at position 2.
Properties
IUPAC Name |
3-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-13(2)25-18-21-20-17(23(18)14-8-4-3-5-9-14)12-22-15-10-6-7-11-16(15)26-19(22)24/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGBZAAFUIVOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves several steps, beginning with the preparation of the 1,2,4-triazole ring system and its subsequent functionalization. Standard conditions might include the use of strong bases, nucleophiles, and solvents under controlled temperatures.
Industrial Production Methods
For large-scale production, optimizing reaction conditions to ensure high yield and purity is crucial. This often involves using continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Functional Group Reactivity Profile
The compound contains two key functional groups:
-
Carboxylic acid (−COOH): Participates in acid-base reactions, esterifications, and nucleophilic acyl substitutions .
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Sulfamoyl group (−SO₂NH₂): Enables sulfonamide-specific reactions like nucleophilic substitutions at sulfur.
The cyclobutane ring introduces steric strain (≈110° bond angles vs. 109.5° in tetrahedral geometry), potentially accelerating ring-opening reactions or stabilizing transition states through strain release.
Esterification
Reacts with alcohols via Fischer esterification under acidic catalysis:
text1-Sulfamoylcyclobutane-1-COOH + ROH ⇌ 1-Sulfamoylcyclobutane-1-COOR + H₂O
Key factors :
-
Typical catalysts: H₂SO₄, p-TsOH
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Reaction rate influenced by cyclobutane’s steric effects
Acid Chloride Formation
Treatment with thionyl chloride (SOCl₂) yields the corresponding acid chloride:
text1-Sulfamoylcyclobutane-1-COOH + SOCl₂ → 1-Sulfamoylcyclobutane-1-COCl + SO₂↑ + HCl↑
Mechanistic steps :
Nucleophilic Substitution
The sulfamoyl group undergoes reactions at sulfur:
| Reaction Type | Reagent | Product |
|---|---|---|
| Aminolysis | Primary amines | Sulfaguanidine derivatives |
| Hydrolysis | H₂O (acidic/basic) | Sulfamic acid analog |
| Halogenation | PCl₅/PBr₃ | Sulfonyl halides |
Kinetic consideration : Steric hindrance from the cyclobutane ring may slow bimolecular substitutions compared to linear sulfonamides.
Intramolecular Hydrogen Bonding
The −SO₂NH₂ and −COOH groups may form hydrogen bonds, creating a pseudo-cyclic transition state that influences:
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Acidity : pKa prediction ≈2.5–3.0 (cf. formic acid pKa=3.75 )
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Solubility : Enhanced in polar aprotic solvents
Tandem Deprotonation-Substitution
Under basic conditions:
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Carboxylate formation (−COO⁻)
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Sulfamoyl group becomes more electrophilic
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Facilitates S_N reactions with soft nucleophiles (e.g., thiols)
Ring-Opening Polymerization
Under radical initiators or heat (Δ >150°C):
textn(1-Sulfamoylcyclobutane-1-COOH) → [−CH₂−CH₂−COO−SO₂NH₂−]_n
Driving force : Release of ring strain (≈26 kcal/mol in cyclobutane).
[2+2] Cycloreversion
UV irradiation may cleave the cyclobutane ring via retro-Diels-Alder pathways, generating ethylene derivatives.
Research Gaps and Predictive Analysis
While direct kinetic data for this compound is sparse, analogous systems suggest:
Critical research needs :
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Direct measurement of acid dissociation constants
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Catalytic asymmetric functionalization studies
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Biological activity correlation with substituent variations
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a model for studying the reactivity and properties of triazole derivatives. Its unique structure allows researchers to explore various chemical reactions such as oxidation and substitution reactions.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor. The triazole ring can interact with biological targets, making it a candidate for drug development aimed at various diseases.
Medicine
In medicinal chemistry, the compound shows promise as:
- Antifungal Agent : The triazole structure is known for its antifungal properties, similar to established antifungals like fluconazole.
- Antibacterial Activity : Preliminary studies suggest potential antibacterial effects against various pathogens.
- Anticancer Properties : Research indicates that compounds with similar structures may exhibit anticancer activities through mechanisms involving apoptosis induction in cancer cells.
Antimicrobial Activity
A study published in Pharmaceuticals examined various triazole derivatives, including those related to the compound . The results indicated significant antimicrobial activity against both bacterial and fungal strains, suggesting that modifications to the triazole ring can enhance biological efficacy .
Enzyme Inhibition Studies
Research has shown that compounds with a similar triazole framework can inhibit specific enzymes involved in fungal cell wall synthesis. This inhibition mechanism highlights the potential of the compound as a therapeutic agent against fungal infections .
Structure-Activity Relationship (SAR)
Several studies have focused on the structure-activity relationship of triazole derivatives. For instance, modifications to the isopropylthio group have been explored to enhance binding affinity to target enzymes or receptors .
Industrial Applications
In industry, this compound can serve as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals. Its unique chemical properties make it suitable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary depending on its application. Generally:
Molecular Targets: It often targets specific enzymes or receptors within biological systems.
Pathways Involved: Interacts with biochemical pathways, affecting processes like cell division or metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several analogs reported in the literature, differing primarily in substituents on the triazole/oxadiazole rings and the benzothiazolinone core. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:
Table 1: Structural and Physicochemical Comparison
Key Observations
Synthetic Yields : Yields for analogous compounds range from 78.5% to 90.2%, indicating efficient synthetic protocols for this class of molecules . The isopropylthio variant’s yield remains unreported but is expected to align with these values given similar reaction conditions.
Melting Points : Melting points correlate with substituent bulkiness. For example, 4g (tert-butyl substituent) has a higher melting point (198–200°C) compared to 4i (3-chlorophenyl, 171–173°C), suggesting enhanced crystallinity with bulky groups .
Spectral Data: All analogs exhibit characteristic IR stretches for the benzothiazolinone C=O bond (~1720–1730 cm⁻¹) and NMR signals for aromatic and alkyl protons, confirming structural integrity .
Biological Activity : Compound 4i shows moderate antifungal activity, highlighting the importance of electron-withdrawing groups (e.g., Cl) in bioactivity . The isopropylthio group’s lipophilicity may enhance membrane penetration, though this requires experimental validation.
Structural Divergences
- Triazole vs. Oxadiazole Cores : The target compound’s triazole core (vs. oxadiazole in 4i–4k) may alter hydrogen-bonding capacity and metabolic stability .
Research Findings and Implications
- Crystallographic Insights : The methylsulfanyl analog () adopts a triclinic crystal structure with planar conformations, suggesting that the isopropylthio variant may exhibit similar packing behavior but with altered intermolecular interactions due to increased bulk.
- Antifungal Potential: The activity of 4i against Botrytis cinerea (EC₅₀ = 12.3 µg/mL) implies that halogenated or sulfur-containing derivatives are promising leads. The isopropylthio group’s role in antifungal mechanisms warrants further study.
Biological Activity
The compound 3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and virology. This article reviews its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the combination of benzothiazole and triazole moieties. The general method includes:
- Formation of Triazole Ring : The synthesis often starts with the preparation of a 4H-1,2,4-triazole derivative through cyclization reactions involving suitable hydrazine derivatives and carbonyl compounds.
- Substitution Reactions : Isopropylthio and phenyl groups are introduced via nucleophilic substitution methods.
- Final Coupling : The final product is obtained by coupling the synthesized triazole with benzothiazolone derivatives.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
- MCF-7 (breast cancer)
In vitro assays such as MTT assays have been employed to evaluate cytotoxicity. The results indicate that the compound induces apoptosis in cancer cells, as evidenced by:
- Cell Cycle Analysis : Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.
- Apoptosis Assays : Dual acridine orange/ethidium bromide staining showed increased apoptotic cells after treatment with the compound.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Apoptosis induction |
| A549 | 20.5 | Cell cycle arrest |
| MCF-7 | 18.7 | Apoptosis induction |
Antiviral Activity
The compound has also been evaluated for its antiviral properties against Tobacco Mosaic Virus (TMV). Bioassays conducted on infected tobacco plants showed a notable reduction in TMV symptoms when treated with the compound.
Enzyme Inhibition
Another area of exploration is the compound's potential as an α-glucosidase inhibitor, which could be beneficial for managing diabetes. In vitro enzyme assays revealed that:
- The compound inhibits α-glucosidase activity with an IC50 value determined to be approximately 25 µM.
Case Studies
- Antitumor Efficacy : A study conducted on MCF-7 cells reported that treatment with the compound at varying concentrations led to a dose-dependent decrease in cell viability.
- Antiviral Studies : In a controlled environment, tobacco plants treated with the compound exhibited a curative rate of approximately 75% against TMV.
Q & A
Q. What are the recommended synthetic routes for 3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via multi-step protocols involving:
- Thiol-alkylation : Reacting 5-(isopropylthio)-4-phenyl-4H-1,2,4-triazole-3-thiol with a benzothiazolone derivative bearing a reactive methyl group.
- Cyclization : Using reagents like POCl₃ or PCl₃ to form the benzo[d]thiazol-2(3H)-one core.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Optimization involves monitoring reaction progress via TLC and adjusting temperature (e.g., reflux in anhydrous THF at 70–80°C) and stoichiometry (1:1.2 molar ratio of triazole to benzothiazolone precursor) .
Q. How should researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., isopropylthio protons at δ 1.3–1.5 ppm as a doublet, benzothiazolone carbonyl at ~170 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass ± 0.001 Da) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.3% of theoretical values .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
Methodological Answer:
- Antifungal Activity : Follow protocols from analogous benzo[d]thiazol-2(3H)-one derivatives, using microdilution assays against Candida albicans (MIC values) and Aspergillus fumigatus (IC₅₀) .
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates and LC-MS quantification of metabolites .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict physicochemical properties and guide experimental design?
Methodological Answer:
- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d,p) level to predict electronic properties (HOMO-LUMO gaps, dipole moments) and reactive sites for functionalization .
- Molecular Docking : Use AutoDock Vina to simulate binding to fungal lanosterol 14α-demethylase (target for antifungal activity) and prioritize derivatives with stronger binding affinities .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Compare datasets from structurally similar compounds (e.g., substituent effects on antifungal activity in 4-phenyl-1,2,4-triazole derivatives) .
- Dose-Response Replication : Conduct dose-escalation studies (0.1–100 µM) with standardized fungal strains (e.g., ATCC 90028) to reconcile discrepancies in IC₅₀ values .
Q. What strategies enhance solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Synthesize hydrochloride or sodium salts via acid/base reactions (e.g., HCl in dioxane) to improve aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide) to prepare nanoparticles (size: 150–200 nm) for sustained release in pharmacokinetic studies .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Methodological Answer:
- Substituent Variation : Replace the isopropylthio group with methylthio, tert-butylthio, or arylthio groups to assess steric/electronic effects on antifungal activity .
- Bioisosteric Replacement : Substitute the benzothiazolone core with benzoxazolone or pyridothiazolone moieties to evaluate metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
